molecular formula C13H16N2O3S B2694262 1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea CAS No. 2380061-54-9

1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea

Cat. No. B2694262
CAS RN: 2380061-54-9
M. Wt: 280.34
InChI Key: AVAYABUUOCJPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as PNU-74654 and is a urea derivative that has been synthesized using specific methods.

Mechanism of Action

The mechanism of action of PNU-74654 involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
PNU-74654 has been shown to have various biochemical and physiological effects. Studies have shown that PNU-74654 inhibits the growth of cancer cells, induces apoptosis in cancer cells, and enhances the effectiveness of chemotherapy. PNU-74654 has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using PNU-74654 in lab experiments is its potential use in cancer research. PNU-74654 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes PNU-74654 a potential candidate for the development of cancer therapies. However, one of the limitations of using PNU-74654 in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of PNU-74654 and its potential side effects.

Future Directions

There are several future directions for the study of PNU-74654. One of the future directions is the development of PNU-74654 as a potential cancer therapy. Further studies are needed to determine the effectiveness of PNU-74654 in treating various types of cancer. Another future direction is the study of the potential side effects and toxicity of PNU-74654. Further studies are needed to determine the safety of PNU-74654 and its potential side effects. Additionally, the potential use of PNU-74654 in other research applications, such as inflammation and neurodegenerative diseases, should be explored.

Synthesis Methods

The synthesis method for PNU-74654 involves the reaction of 4-(furan-2-yl)thiophen-2-ylmethanol with 3-(2-methoxyethyl)isocyanate in the presence of a base. The resulting product is then purified to obtain PNU-74654.

Scientific Research Applications

PNU-74654 has been studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of cancer research. Studies have shown that PNU-74654 inhibits the growth of cancer cells and induces apoptosis in cancer cells. This makes PNU-74654 a potential candidate for the development of cancer therapies.

properties

IUPAC Name

1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-17-6-4-14-13(16)15-8-11-7-10(9-19-11)12-3-2-5-18-12/h2-3,5,7,9H,4,6,8H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAYABUUOCJPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC(=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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